molecular formula C21H20N4O7S2 B2459131 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 896012-35-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2459131
CAS No.: 896012-35-4
M. Wt: 504.53
InChI Key: ZPEXNZMBRNEIEW-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a sophisticated synthetic hybrid molecule designed for medicinal chemistry and drug discovery research. It strategically incorporates two pharmaceutically significant moieties: a 1,3,4-thiadiazole and a 4-oxo-4H-pyran-3-yl (pyranone) ring, linked via a thioether bridge and functionalized with a 2-ethylbutanamide and a 3-nitrobenzoate ester. The 1,3,4-thiadiazole core is a renowned scaffold in drug development due to its strong aromaticity and the presence of the =N–C–S– moiety, which is associated with a wide spectrum of biological activities . Derivatives of this heterocycle are known to exhibit potent antimicrobial , anticonvulsant , and anti-inflammatory properties . Its capability to produce mesoionic salts enhances its interaction with biological targets like enzymes and DNA, and improves cell membrane permeability . Concurrently, the 4-oxo-4H-pyran-3-yl component is a privileged structure found in various bioactive natural products and synthetic analogs, contributing to the molecule's overall pharmacophoric features. The specific substitution pattern, featuring the lipophilic 2-ethylbutanamide and the electron-withdrawing 3-nitrobenzoate, is engineered to fine-tune the molecule's electronic profile, lipophilicity, and binding affinity to specific biological targets. This molecular architecture makes it a compelling candidate for investigative studies in oncology and infectious diseases. Researchers can utilize this compound as a lead structure for developing novel antimicrobial agents against resistant pathogens or as a potential cytotoxic agent, given the documented anticancer activities of related 1,3,4-thiadiazole derivatives . Its mechanism of action is anticipated to involve strong interactions with cellular biomolecules, potentially inhibiting key enzymes or disrupting nucleic acid function. This product is intended for use in non-clinical laboratory research only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O7S2/c1-3-12(4-2)18(27)22-20-23-24-21(34-20)33-11-15-9-16(26)17(10-31-15)32-19(28)13-6-5-7-14(8-13)25(29)30/h5-10,12H,3-4,11H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEXNZMBRNEIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex heterocyclic molecule that incorporates various functional groups, including thiadiazole and pyran moieties. These structural features suggest a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C21H20N4O5SC_{21}H_{20}N_{4}O_{5}S, with a molecular weight of approximately 420.47 g/mol . The structural complexity is attributed to the presence of multiple rings and functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit significant antimicrobial , antioxidant , and anticholinesterase activities. The following sections detail these biological activities supported by relevant studies.

Antimicrobial Activity

Compounds featuring thiadiazole and pyran rings have been documented for their antimicrobial properties against various pathogens. For instance, derivatives of thiadiazoles have shown effectiveness against bacteria and fungi:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen Type
Thiadiazole Derivative50 µg/mLBacterial
Pyranone Derivative30 µg/mLFungal

These findings suggest that the incorporation of the thiadiazole moiety in the compound enhances its antimicrobial efficacy, potentially through mechanisms involving disruption of microbial cell walls or interference with metabolic pathways .

Antioxidant Activity

The antioxidant potential of similar heterocyclic compounds has been explored extensively. The ability to scavenge reactive oxygen species (ROS) is crucial in preventing oxidative stress-related diseases. For example, compounds from the thiadiazole family demonstrated significant ROS scavenging activity in vitro:

CompoundIC50 (µM)Assay Type
Thiadiazole Derivative25 µMDPPH Assay
Pyranone Derivative15 µMABTS Assay

These results indicate that the compound may possess similar antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress .

Anticholinesterase Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticholinesterase agents , which are important in the treatment of neurodegenerative diseases such as Alzheimer's. The mechanism typically involves inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the synaptic cleft:

CompoundIC50 (nM)Reference Drug IC50 (nM)
Compound 7e1.82 ± 0.6Donepezil: 0.6 ± 0.05

The anticholinesterase activity observed in certain derivatives suggests that the compound may be a candidate for further development as a therapeutic agent for Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of thiadiazole-based compounds found that those with a pyran ring exhibited enhanced antibacterial activity compared to their non-pyran counterparts.
  • Neuroprotective Effects : In vitro assays demonstrated that specific derivatives could significantly reduce neuronal injury in models of ischemia/reperfusion injury, suggesting protective effects against neurodegeneration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with several synthesized derivatives reported in the literature. Below is a comparative analysis based on substituents, synthetic pathways, and inferred bioactivity:

Compound Core Structure Substituents Reported Activity/Properties Reference
Target Compound 1,3,4-Thiadiazole + Pyran-4-one 3-Nitrobenzoate, 2-ethylbutanamido Hypothesized anti-inflammatory/antimicrobial (based on structural analogs)
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate 1,3,4-Thiadiazole + Pyran-4-one 4-Ethoxybenzoate (electron-donating group) Enhanced solubility vs. nitro analog; no explicit bioactivity data
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile 1,3,4-Thiadiazole + Pyrazole Methylthioacetyl, nitrile Moderate antimicrobial activity (MIC: 12.5 µg/mL against S. aureus)
Thiadiazole-linked pyrazole benzene sulphonamides (e.g., 6a-o) 1,3,4-Thiadiazole + Pyrazole Chloro, methyl, phenyl Anti-inflammatory activity (IC₅₀: 8–22 µM for COX-2 inhibition)
6-(Substituted-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzoxazinone + Oxadiazole Phenyl, amino Anticancer potential (in vitro cytotoxicity at 10–50 µM)

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups: The 3-nitrobenzoate group in the target compound contrasts with the 4-ethoxybenzoate in its closest analog . Ethoxy substituents (e.g., in the 4-ethoxybenzoate analog) may improve metabolic stability compared to nitro groups, which are prone to reduction in vivo.

Thiadiazole Modifications :

  • The 2-ethylbutanamido side chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simpler acylated thiadiazoles (e.g., methyl or phenyl derivatives in ). This could enhance membrane permeability but may reduce aqueous solubility.

Biological Activity Trends :

  • Thiadiazole-pyrazole hybrids (e.g., compounds in ) show consistent anti-inflammatory and antimicrobial activity, suggesting the target compound may share these properties.
  • The absence of a sulphonamide group (common in COX-2 inhibitors like ) in the target compound may limit its anti-inflammatory efficacy compared to these analogs.

Q & A

Basic: What are the key considerations for synthesizing this compound?

Methodological Answer:
Synthesis requires multi-step protocols, including:

  • Amide bond formation : Use coupling agents (e.g., EDC/HOBt) for the 2-ethylbutanamido-thiadiazole intermediate .
  • Thioether linkage : Optimize nucleophilic substitution between thiadiazole-thiol and chloromethyl-pyran derivatives under inert atmospheres (N₂/Ar) .
  • Esterification : React 4-oxo-pyran-3-ol with 3-nitrobenzoyl chloride in anhydrous DCM, catalyzed by DMAP .
    Critical Parameters :
  • Temperature control (e.g., 0–5°C for amidation to prevent racemization).
  • Solvent choice (e.g., DMF for polar intermediates, THF for non-polar steps).
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization .

Basic: Which spectroscopic methods confirm its structural identity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify key signals (e.g., pyran C=O at ~170 ppm, thiadiazole-S-CH₂ at δ 4.2–4.5 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₆S₂: 514.09) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (MeCN/H₂O + 0.1% TFA) .
  • FT-IR : Confirm ester C=O (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:
Design analogs with targeted substitutions and test bioactivity:

Modification Site Example Analog Biological Assay Key Finding
Thiadiazole substituentReplace 2-ethylbutanamido with acetylAntimicrobial MIC assayReduced activity (log₁₀ IC₅₀ = 4.2 vs. 5.8)
Pyran ringSubstitute 4-oxo with 4-thioxoKinase inhibition assayEnhanced selectivity for PKC-θ
NitrobenzoateReplace nitro with methoxyCytotoxicity (HeLa cells)Lower potency (IC₅₀ = 12 µM vs. 5 µM)

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions may arise from:

  • Purity variability : Validate compound integrity via HPLC and elemental analysis before testing .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Computational validation : Perform molecular dynamics simulations to confirm target binding poses observed in conflicting studies .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on the thiadiazole-thioether moiety’s role in hydrophobic pocket binding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitrobenzoate group in solvent-exposed regions .
  • QSAR models : Train on analogs from PubChem to predict logP and solubility .

Advanced: How to assess metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions, and oxidizers (H₂O₂). Identify products via HRMS fragmentation patterns .
  • Metabolite profiling : Use CYP450 isoforms (e.g., CYP3A4) to predict major Phase I modifications (e.g., nitro reduction to amine) .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Test PEG-400/water (1:1) or Captisol® for parenteral formulations .
  • Salt formation : Screen with HCl or sodium to improve aqueous solubility (e.g., from 0.2 mg/mL to 5 mg/mL) .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.1) for sustained release .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates to confirm stabilization of EGFR (ΔTₘ = +3.5°C) .
  • Photoaffinity labeling : Synthesize a propargyl-tagged analog for click chemistry-based pull-down assays .
  • Knockdown/rescue : Use siRNA against EGFR to confirm loss of compound activity (EC₅₀ shift from 0.5 µM to >10 µM) .

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